1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile
Overview
Description
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C9H8BrNS It features a brominated thiophene ring attached to a cyclobutane ring, which is further connected to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a cycloaddition reaction to form the cyclobutane ring. The nitrile group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production typically involves large-scale bromination and cycloaddition reactions under controlled conditions to ensure high yield and purity. The process may include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cycloaddition: Employing cyclobutene derivatives under high pressure and temperature.
Nitrile Introduction: Using cyanide sources like sodium cyanide or potassium cyanide in a polar aprotic solvent.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH) or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering cellular pathways. The bromine and nitrile groups can participate in various interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(5-Chlorothiophen-2-yl)cyclobutane-1-carbonitrile
- 1-(5-Fluorothiophen-2-yl)cyclobutane-1-carbonitrile
- 1-(5-Iodothiophen-2-yl)cyclobutane-1-carbonitrile
Uniqueness: 1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electron-withdrawing properties can affect the compound’s overall stability and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-8-3-2-7(12-8)9(6-11)4-1-5-9/h2-3H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKOIQBOXGEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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